N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2-methoxybenzamide
Description
N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2-methoxybenzamide is a benzamide derivative featuring a 4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl (pyridinone) core linked to a 2-methoxy-substituted benzamide moiety. Its structural framework allows for diverse modifications, enabling exploration of structure-activity relationships (SAR) in drug discovery.
Properties
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10-8-11(2)18-16(20)13(10)9-17-15(19)12-6-4-5-7-14(12)21-3/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVKEIVBVWGGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a pyridine ring fused with a dimethyl group and an amide moiety, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 274.31 g/mol.
Biological Activity Overview
1. Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. It acts as an inhibitor of the EZH2 methyltransferase, which is implicated in various cancers. The compound has shown an IC50 value of 9.9 nM against EZH2, suggesting strong inhibitory effects on cancer cell proliferation .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Studies have demonstrated that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .
3. Mechanism of Action
The mechanism by which this compound exerts its effects includes:
- Inhibition of key enzymes involved in cellular metabolism.
- Modulation of signaling pathways related to cell growth and survival.
- Interaction with specific receptors in the brain that may influence neurotransmitter release and neuronal health .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to controls. The compound induced apoptosis through caspase activation pathways, underscoring its potential as a therapeutic agent in oncology.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2-methoxybenzamide has been investigated for its potential as an anticancer agent. Research indicates that it functions as a selective inhibitor of the enzyme EZH2 (Enhancer of Zeste Homolog 2), which is implicated in various cancers, including lymphoma and solid tumors. By inhibiting EZH2, this compound can potentially reverse the epigenetic silencing of tumor suppressor genes, thereby promoting cancer cell apoptosis and reducing tumor growth .
1.2 Neurological Applications
The compound has also shown promise in the treatment of neurological disorders. Its ability to penetrate the blood-brain barrier makes it a candidate for addressing conditions such as Alzheimer's disease and other neurodegenerative disorders. Studies have suggested that it may enhance cognitive function by modulating signaling pathways associated with neuroprotection .
In Vitro and In Vivo Studies
3.1 In Vitro Efficacy
In vitro studies have demonstrated that this compound effectively inhibits cancer cell proliferation across various cancer cell lines. The IC50 values observed indicate a strong correlation between concentration and inhibition effectiveness, suggesting potential for therapeutic use at clinically relevant doses .
3.2 In Vivo Models
Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound in vivo. Results from these studies indicate that it possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, tumor xenograft models have shown significant tumor regression following treatment with this compound compared to control groups .
Comparison with Similar Compounds
Key Structural Variations:
- Substituents on the Pyridinone Ring: 4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl: Present in the target compound and analogs like EPZ011989 (an EZH2 inhibitor) . 4-Phenyl or 4-Thiophen-2-yl: In thiourea derivatives (e.g., compounds 8b, 8c), which showed α-glucosidase inhibitory activity .
Benzamide Modifications :
- 2-Methoxybenzamide : The target compound’s benzamide group.
- 3,4,5-Trimethoxybenzamide : A related compound (CAS 149231-64-1) with enhanced lipophilicity due to additional methoxy groups .
- Halogenated Benzamides : Bromo- or chloro-substituted analogs (e.g., DM-08, DM-09) exhibit altered electronic properties impacting binding affinity .
Table 1: Structural and Physicochemical Comparisons
*Calculated based on formula C₁₇H₂₀N₂O₃.
Physicochemical and Pharmacokinetic Properties
- Morpholino or piperazine substituents (e.g., in ) improve aqueous solubility .
Stability :
- High melting points (138–230°C) for pyrrole-carboxamide derivatives (DM-05 to DM-11) suggest strong crystalline stability .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2-methoxybenzamide?
- The compound is synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include reacting brominated intermediates (e.g., 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide) with boronic acid derivatives under palladium catalysis (Pd(PPh₃)₄). Optimized conditions involve a dioxane/water solvent system, Na₂CO₃ as a base, and inert (argon) atmospheres at 100°C for 4 hours .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- 1H/13C NMR verifies functional groups and regiochemistry (e.g., methyl, methoxy, and pyridinone resonances). ESI-MS confirms molecular weight (e.g., observed m/z 347.1 for a related analog). HPLC assesses purity (>95%), particularly for intermediates prone to side reactions .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Polar aprotic solvents (e.g., dioxane) with aqueous bases (Na₂CO₃) are preferred for cross-coupling steps. Inert gas purging (argon) minimizes oxidation of sensitive intermediates. Reaction temperatures typically range from 80–100°C .
Advanced Research Questions
Q. How can synthetic yields be improved for cross-coupling steps involving bulky substituents?
- Catalyst screening (e.g., Pd(OAc)₂ with tailored ligands) enhances steric tolerance. Solvent optimization (e.g., toluene for hydrophobic substrates) and microwave-assisted heating reduce reaction times. Pre-activation of boronic acids (via pinacol ester derivatives) improves coupling efficiency .
Q. What in vivo models are appropriate for evaluating its antitumor efficacy as an EZH2 inhibitor?
- Xenograft models (e.g., G402 MRT models) are used to assess tumor regression. Dosing regimens (oral vs. intravenous) and pharmacokinetic parameters (e.g., bioavailability, half-life) should be validated using LC-MS/MS. Histopathological analysis of tumor tissues post-treatment confirms target engagement (e.g., H3K27me3 reduction) .
Q. How can conflicting data on biological activity between structural analogs be resolved?
- Perform comparative structure-activity relationship (SAR) studies focusing on substituents like the methoxy group or pyridinone ring. Use isothermal titration calorimetry (ITC) to quantify binding affinity differences to EZH2. Validate findings across multiple cell lines (e.g., lymphoma vs. sarcoma models) to rule out tissue-specific effects .
Q. What strategies mitigate off-target effects in cellular assays?
- Employ CRISPR/Cas9 knockout models of EZH2 to confirm on-target activity. Use proteome-wide profiling (e.g., kinome screens) to identify unintended interactions. Co-dosing with cytochrome P450 inhibitors (e.g., ketoconazole) clarifies metabolic interference .
Methodological Considerations
Q. How is target engagement quantified in epigenetic studies?
- Chromatin immunoprecipitation (ChIP-seq) measures H3K27me3 levels at promoter regions. RNA-seq identifies downstream gene expression changes (e.g., upregulation of tumor suppressors like CDKN1A). Dose-response curves (IC₅₀) in enzymatic assays (e.g., EZH2 methyltransferase activity) provide biochemical validation .
Q. What computational tools predict its pharmacokinetic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
